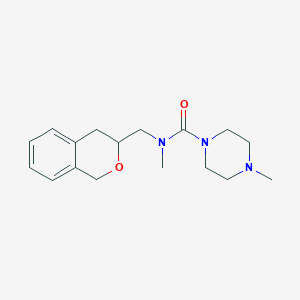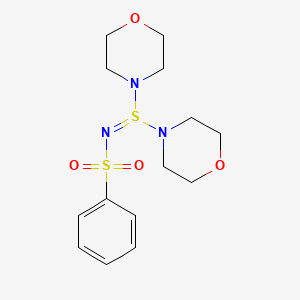![molecular formula C12H11Cl2N3OS B2759059 4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine CAS No. 2413904-65-9](/img/structure/B2759059.png)
4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine is a chemical compound with the CAS Number: 2413904-65-9 . It has a molecular weight of 316.21 . The IUPAC name for this compound is 4-(4-(4,5-dichlorothiophen-3-yl)pyrimidin-2-yl)morpholine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11Cl2N3OS/c13-10-8(7-19-11(10)14)9-1-2-15-12(16-9)17-3-5-18-6-4-17/h1-2,7H,3-6H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .Scientific Research Applications
Kinase Inhibition and Cancer Research
Morpholine derivatives, including structures similar to 4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine, are utilized in the design of kinase inhibitors. For instance, these compounds have been investigated for their ability to inhibit the PI3K-AKT-mTOR pathway, a crucial signaling pathway involved in cell growth, proliferation, and survival. This pathway's deregulation is often implicated in cancer, making morpholine derivatives valuable for developing novel anticancer agents (Hobbs et al., 2019).
Antimicrobial and Antifungal Applications
Synthesized derivatives of morpholine have shown potential in antimicrobial and antifungal applications. For example, specific morpholine-based compounds have been synthesized and evaluated for their ability to inhibit tumor necrosis factor alpha and nitric oxide, indicating their potential for treating inflammatory diseases and infections (Lei et al., 2017).
Neurodegenerative Disease Imaging
In the context of neurodegenerative diseases like Parkinson's, morpholine derivatives have been utilized to synthesize PET (Positron Emission Tomography) agents. These agents are designed to image specific enzymes or pathological features characteristic of diseases, aiding in diagnosis and the understanding of disease mechanisms (Wang et al., 2017).
Development of Antitumor Agents
Research into morpholine derivatives has extended into the synthesis of compounds with antitumor properties. By leveraging the unique chemical structure of morpholine and its derivatives, researchers have developed molecules that exhibit promising activity against various cancer cell lines, offering new avenues for cancer therapy development (Muhammad et al., 2017).
Charge Transfer Materials
The structural features of morpholine and its derivatives, including this compound, have been explored for their potential in developing efficient charge transfer materials. These materials are crucial for applications in organic electronics and photovoltaics, where the ability to efficiently transfer charge can significantly impact the efficiency and performance of devices (Irfan, 2014).
Mechanism of Action
properties
IUPAC Name |
4-[4-(4,5-dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c13-10-8(7-19-11(10)14)9-1-2-15-12(16-9)17-3-5-18-6-4-17/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWSRSXGPDYQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)C3=CSC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2758976.png)

![N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide](/img/structure/B2758978.png)


![N-[Cyano-(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide](/img/structure/B2758985.png)

![2-{4-[(1-Pyridin-4-ylpiperidin-4-yl)carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2758989.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2758990.png)
![N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2758993.png)
![3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2758996.png)

![N-(2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2758998.png)
![N-methyl-N-(3-methylphenyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2758999.png)